molecular formula C10H13NO B092362 4-(Pyrrolidin-1-yl)phenol CAS No. 1008-97-5

4-(Pyrrolidin-1-yl)phenol

Cat. No. B092362
CAS RN: 1008-97-5
M. Wt: 163.22 g/mol
InChI Key: UUIJPHGPERPMIF-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-1-yl)phenol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound can be achieved by various methods. For instance, it can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)phenol” is characterized by a pyrrolidine ring attached to a phenol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The structure of the molecule can be further analyzed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “4-(Pyrrolidin-1-yl)phenol” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

One specific application in drug discovery is the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Selective Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-yl)benzonitrile derivatives, which are structurally similar to “4-(Pyrrolidin-1-yl)phenol”, have been synthesized as selective androgen receptor modulators (SARMs). These compounds were developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Cancer Treatment

Alkylaminophenol compounds, which include “4-(Pyrrolidin-1-yl)phenol”, have been used frequently in cancer treatment . The diversity of cancer species has led to biologically active compounds being used as pharmaceutical ingredients. Therefore, the discovery of new compounds having the antiproliferative action against cancer cells is very important .

Antioxidant Properties

The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .

Synthesis of Alkylaminophenols

Alkylaminophenols are obtained by the Petasis reaction. The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .

Safety and Hazards

While specific safety and hazard information for “4-(Pyrrolidin-1-yl)phenol” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIJPHGPERPMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905748
Record name 4-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)phenol

CAS RN

1008-97-5
Record name 4-(1-Pyrrolidinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Pyrrolidinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyrrolidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-pyrrolidinyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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